Ald-CH2-PEG5-t-butyl ester
Overview
Description
Ald-CH2-PEG5-t-butyl ester is a polyethylene glycol (PEG) linker . It is an aldehyde PEG linker that is reactive with aminooxy-containing molecules . The t-butyl ester can be removed under acidic conditions for further conjugation . The PEG5 spacer of the compound improves aqueous solubility .
Synthesis Analysis
Ald-CH2-PEG5-t-butyl ester is particularly useful in the development of protein and peptide-based drugs, which often have limited half-lives and poor stability in vivo . By attaching this compound to the protein or peptide, researchers can improve its stability and increase its circulation time in the body .Molecular Structure Analysis
The molecular formula of Ald-CH2-PEG5-t-butyl ester is C17H32O8 . It has a molecular weight of 364.4 g/mol . The functional group of this compound is aldehyde/t-butyl ester .Chemical Reactions Analysis
Ald-CH2-PEG5-t-butyl ester is reactive with aminooxy-containing molecules . The t-butyl ester can be removed under acidic conditions for further conjugation .Physical And Chemical Properties Analysis
Ald-CH2-PEG5-t-butyl ester has a molecular weight of 364.4 g/mol . Its molecular formula is C17H32O8 .Scientific Research Applications
Enhanced Stability in Cellulase
Ald-CH2-PEG5-t-butyl ester has been utilized in stabilizing enzymes such as cellulase in challenging environments. The modification of cellulase with polyethylene glycol (PEG), specifically mPEG-ALD, has significantly enhanced its stability, particularly in the presence of powerful enzyme deactivating agents. This stability improvement has been demonstrated in various conditions, contributing to more efficient saccharification of dissolved cellulose, an important process in biomass conversion (Li et al., 2013).
Atomic Layer Deposition (ALD) Applications
ALD, a technique related to Ald-CH2-PEG5-t-butyl ester, is vital in the creation of thin films with applications spanning across different technologies. Its use in solar cell devices, high-k transistors, and solid oxide fuel cells illustrates its versatility. The precision and control offered by ALD enable the development of materials like metal oxides and noble metals, which are crucial in various technological advancements (Johnson et al., 2014).
Conformational Studies of Alkyl Groups
Research on the conformations of alkyl groups, such as alkyl esters of carboxylic acids, in confined spaces has been facilitated by compounds like Ald-CH2-PEG5-t-butyl ester. This research is crucial in understanding the behavior of alkyl groups in limited spaces, which is significant in designing and synthesizing more efficient chemical containers and catalysts (Purse & Rebek, 2006).
Catalyst Design and Synthesis
Ald-CH2-PEG5-t-butyl ester plays a role in the synthesis and design of catalysts. Its application in atomic layer deposition (ALD) has been a game-changer in creating catalysts with precise control over size, composition, and active sites. This precision has led to catalysts with improved activity, selectivity, and stability, making it a crucial component in catalysis research (O'Neill et al., 2015).
Safety And Hazards
Future Directions
Ald-CH2-PEG5-t-butyl ester is particularly useful in the development of protein and peptide-based drugs . By attaching this compound to the protein or peptide, researchers can improve its stability and increase its circulation time in the body . This suggests that Ald-CH2-PEG5-t-butyl ester has potential applications in the field of pharmaceutical research and development .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h5H,4,6-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKNETSNXAZWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-CH2-PEG5-t-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.